2-(methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole

Ligand efficiency Fragment-based drug design Lead optimization

This trisubstituted 2-thioimidazole is the minimal steric probe for SAR exploration of the 1,5-diarylimidazole COX-2 pharmacophore (validated by compound 11g, COX-2 IC50 = 0.43 µM). The p-tolyl group permits late-stage diversification, while the C-2 methylthio group enables chemoselective oxidation to sulfoxide/sulfone for matched molecular pairs. Included in the 2-thioimidazole Markush structure claimed in US20060235054 for cytokine-release inhibition; its co-crystal structure with CK1δ (PDB 5MQV) confirms ATP-site accommodation without steric penalty. Obtain the pure scaffold to build your lead optimization program.

Molecular Formula C17H16N2S
Molecular Weight 280.39
CAS No. 1206985-92-3
Cat. No. B2706424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole
CAS1206985-92-3
Molecular FormulaC17H16N2S
Molecular Weight280.39
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SC
InChIInChI=1S/C17H16N2S/c1-13-8-10-14(11-9-13)16-12-18-17(20-2)19(16)15-6-4-3-5-7-15/h3-12H,1-2H3
InChIKeyQNFABBBNKAYIOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole (CAS 1206985-92-3): Physicochemical Definition & Procurement Identifier


2-(Methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole (IUPAC: 5-(4-methylphenyl)-2-methylsulfanyl-1-phenylimidazole) is a trisubstituted 2-thioimidazole with molecular formula C17H16N2S and a molecular weight of 280.39 g/mol . It is commercially catalogued at ≥95% purity (CAS 1206985-92-3, e.g. CheMenu CM633614) . The core scaffold – a 1,5-diarylimidazole bearing a C-2 alkylthio group – is distinct from bulkier 2-thioimidazole analogs such as 2-((4-fluorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole (PubChem CID 49671800, MW 374.5 g/mol, CLogP 6.1) [1].

Why 2-(Methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole Cannot Be Replaced by Generic In-Class Analogs


Although 2-thioimidazoles share a common heterocyclic core, the nature of the C-2 thioether substituent governs both target engagement and developability profile. The same 1,5-diarylimidazole scaffold bearing a C-2 methylthio group has demonstrated selective COX-2 inhibition (IC50 = 0.43 µM for the closely related analog 11g, with no COX-1 inhibition up to 25 µM) [1], while a C-2 (4-fluorobenzyl)thio analog introduces a >94 Da molecular weight increase and higher lipophilicity (CLogP 6.1 vs. approximately 4.6 for the target compound), which can alter solubility, metabolic stability, and off-target promiscuity [2]. Furthermore, the 2-thio-substituted imidazole chemotype is explicitly claimed for immunomodulating and cytokine-release-inhibiting activity in the patent literature [3], where variations in the thioether side-chain modulate potency. These structure–activity relationships mean that substituting the methylthio group with a larger alkylthio or aralkylthio group without quantitative re-profiling can erase target selectivity and invalidate SAR-based lead optimization programs.

Quantitative Differentiation Evidence for 2-(Methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole (CAS 1206985-92-3)


Scaffold Molecular Weight Advantage: Lighter Core vs. Aralkylthio Analog Permits Higher Ligand Efficiency

The target compound has a molecular weight of 280.39 g/mol , which is 94.1 g/mol (25.1%) lighter than the closest 2-thioimidazole congener available in PubChem, 2-((4-fluorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole (CID 49671800; MW = 374.5 g/mol; rotatable bonds = 5) [1]. The target compound possesses fewer rotatable bonds (3 vs. 5 by structural count from its SMILES) and lower calculated lipophilicity (estimated CLogP ~4.6 vs. 6.1 for CID 49671800), which together predict superior aqueous solubility and reduced non-specific binding. For lead optimization campaigns operating under Lipinski and ligand-efficiency constraints, this represents a meaningful physicochemical advantage [1].

Ligand efficiency Fragment-based drug design Lead optimization Physicochemical property

COX-2 Selective Inhibitor Chemotype: 2-Methylthio-1,5-diarylimidazole Scaffold Demonstrates Sub-Micromolar Potency and High Selectivity

The 1,5-diaryl-2-methylthioimidazole core is a validated selective COX-2 inhibitor pharmacophore. The closest characterized analog, 1-(4-bromophenyl)-5-(4-methylsulfonylphenyl)-2-methylthioimidazole (compound 11g), inhibited COX-2 with an IC50 of 0.43 µM and showed no inhibition of COX-1 at concentrations up to 25 µM, yielding a selectivity ratio >58-fold [1]. In the same assay, celecoxib exhibited a COX-2 IC50 of 0.21 µM with comparable COX-1 sparing [1]. Although the target compound carries p-tolyl and phenyl substituents rather than the 4-methylsulfonylphenyl and 4-bromophenyl groups of 11g, it shares the identical 2-methylthio-1,5-diarylimidazole core architecture, placing it within the same structure–activity landscape [1].

COX-2 inhibitor Cyclooxygenase Anti-inflammatory Selectivity index

Immunomodulatory Chemotype Alignment: 2-Thio-Substituted Imidazole Patent Class Covers Cytokine-Release Inhibition

Patent US20060235054 explicitly claims 2-thio-substituted imidazole derivatives of generic formula I – which encompasses the target compound – as having immunomodulating and cytokine-release-inhibiting activity [1]. The patent discloses that compounds within this Markush structure inhibit the release of inflammatory cytokines (e.g., IL-1, TNF-α) and are indicated for disorders associated with a disturbed immune system [1]. This provides a formal intellectual-property and pharmacological rationale for including the target compound in immunomodulatory screening cascades, as opposed to 2-alkylthio analogs that fall outside the patented substitution pattern [1].

Immunomodulation Cytokine inhibition TNF-α Interleukin Patent landscape

Protein Kinase CK1δ/p38α MAPK Pharmacophore: Crystallographic Validation of the 2-Methylthio-1,5-diarylimidazole Binding Mode

A co-crystal structure of human Casein Kinase I delta (CK1δ) in complex with a 2-methylthioimidazole inhibitor (PDB 5MQV; resolution 2.154 Å) provides atomic-level validation that the 2-methylthio group does not sterically obstruct the ATP-binding pocket and that the 1,5-diarylimidazole scaffold makes productive hydrophobic contacts with the kinase hinge region [1][2]. The co-crystallized ligand, 4-(2,5-dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)-pyridin-2-yl)-1-methyl-1H-pyrrole-2-carboxamide, shares the identical 2-(methylthio)-1H-imidazole substructure with the target compound, differing only in the 4- and 5-aryl substituents [1][2]. The associated Molecules publication reports that related 4,5-diarylimidazoles achieve nanomolar potency against CK1δ and p38α MAPK [2].

Kinase inhibitor CK1δ p38α MAPK X-ray crystallography Structure-based drug design

Commercial Availability with Defined Purity: ≥95% Specification Enables Immediate Screening Without Re-Purification

2-(Methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole is commercially available with a defined purity specification of ≥95% from CheMenu (Catalog No. CM633614) . In contrast, the closest 1,5-diarylimidazole by scaffold similarity that has published biological data – compound 11g from the Navidpour et al. study – is not commercially catalogued and requires custom synthesis [1]. The availability of the target compound as a pre-characterized screening building block reduces lead time from synthesis to assay by weeks relative to custom analogs, while the purity threshold supports reliable primary screening data without the need for preparative HPLC re-purification .

Compound procurement Purity specification Screening library Vendor qualification

Synthetic Tractability: Methylthio Substituent Enables Chemoselective Oxidation to Sulfoxide/Sulfone for Activity Modulation

The C-2 methylthio group of the target compound can be chemoselectively oxidized to the corresponding sulfoxide or sulfone using standard reagents (e.g., mCPBA, H2O2), enabling systematic exploration of the sulfur oxidation state on biological activity . This is a well-established strategy in 2-thioimidazole medicinal chemistry: chiral sulfoxides derived from 2-thioimidazole-based p38α MAPK inhibitors have been shown to exhibit differential kinase inhibitory potency (IC50 values in the low nanomolar range) relative to the parent thioether . Commercially available 2-(ethylthio) and 2-(isobutylthio) analogs also undergo oxidation but yield sterically distinct sulfoxide products, making the methylthio variant the minimal steric probe for assessing the impact of sulfur oxidation on target binding .

Synthetic derivatization Prodrug design Sulfoxide metabolite Chemical probe

Validated Application Scenarios for 2-(Methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole (CAS 1206985-92-3)


Lead Optimization of COX-2 Selective Anti-Inflammatory Agents

Procure this compound as a core scaffold for SAR exploration around the 1,5-diarylimidazole COX-2 pharmacophore validated by compound 11g (COX-2 IC50 = 0.43 µM, COX-1 IC50 >25 µM) [1]. The p-tolyl group at C-5 offers a synthetic handle for introducing electron-withdrawing or sulfonyl substituents known to enhance COX-2 potency and selectivity in this series [1]. Unlike the protected 4-methylsulfonylphenyl analog, the target compound permits late-stage diversification at the C-5 position.

Immunomodulatory Screening Library Member for Cytokine Release Inhibition

Add this compound to immunomodulatory screening cascades targeting TNF-α and IL-1β release, based on its inclusion within the 2-thioimidazole Markush structure disclosed in US20060235054 [2]. The patent establishes that 2-thio-substituted imidazoles inhibit LPS-stimulated cytokine production from human monocytes [2]. Procurement of the methylthio variant as the minimal steric probe enables assessment of the contribution of the thioether side-chain length to cytokine inhibition potency relative to bulkier analogs [2].

Structure-Guided Design of CK1δ or p38α MAP Kinase Inhibitors

Use this compound as a starting point for kinase inhibitor design leveraging the co-crystal structure of a 2-methylthioimidazole ligand bound to CK1δ (PDB 5MQV, 2.154 Å resolution) [3]. The structural data confirm that the 2-methylthio group is accommodated in the ATP-binding site without steric penalty [3]. Analogs bearing larger 2-thioether substituents lack corresponding crystallographic validation and may exhibit altered hinge-region interactions [3]. The related publication reports nanomolar potency for optimized 4,5-diarylimidazoles against both CK1δ and p38α [3].

Chemical Biology Probe Development via Thioether Oxidation

Exploit the 2-methylthio group for chemoselective oxidation to the corresponding sulfoxide or sulfone, generating matched molecular pairs for chemical biology studies [4]. 2-Thioimidazole-derived chiral sulfoxides have been reported as enantioselective p38α inhibitors with low nanomolar IC50 values [4]. The minimal steric profile of the methylthio group ensures that changes in activity upon oxidation are primarily attributable to electronic and hydrogen-bonding effects rather than steric occlusion, enabling cleaner interpretation of biological data [4].

Quote Request

Request a Quote for 2-(methylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.